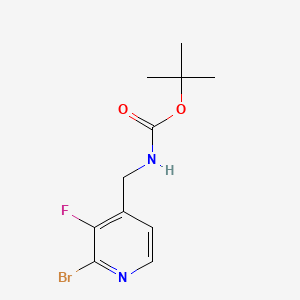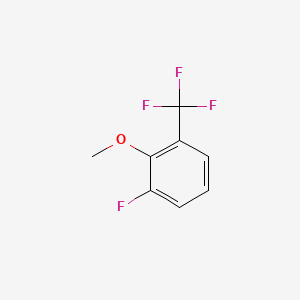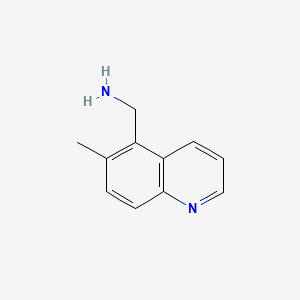
(6-Methylquinolin-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Methylquinolin-5-yl)methanamine” is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.231. This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of quinoline derivatives, such as “(6-Methylquinolin-5-yl)methanamine”, often involves nucleophilic substitution reactions . For instance, 2,4-dichloro-6-methylquinoline can react with malononitrile and/or ethyl cyanoacetate in the presence of piperidine as a catalyst to yield related compounds .Molecular Structure Analysis
The molecular structure of “(6-Methylquinolin-5-yl)methanamine” consists of a quinoline ring system, which is a bicyclic compound containing a benzene ring fused with a pyridine heterocyclic system .Chemical Reactions Analysis
Quinoline derivatives, including “(6-Methylquinolin-5-yl)methanamine”, can undergo various chemical reactions. For example, 2-chloro-6-methylquinoline-3-carbaldehyde can react with isonicotinohydrazide to yield novel quinoline derivatives .科学的研究の応用
Antimicrobial and Antifungal Activities
A series of quinoline derivatives, including (6-Methylquinolin-5-yl)methanamine, have demonstrated significant antimicrobial and antifungal activities. For instance, new quinoline derivatives carrying 1,2,3-triazole moieties synthesized from multi-step reactions showed moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
Quinoline derivatives have also found use in catalysis, such as in the transfer hydrogenation reactions and water oxidation processes. For example, quinazoline-based ruthenium complexes, synthesized in high yield, have shown excellent conversions and high turnover frequency values in the transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015). Additionally, ruthenium complexes with pentadentate ligands have been synthesized for the oxidation of water, offering insights into the mechanism of water oxidation (Vennampalli et al., 2014).
Antitumor Activity
Functionalized quinoline derivatives have shown promising in vitro antitumor activity against various human cancer cell lines. For example, acylated cinchona-based amines containing quinoline residues exhibited cytotoxicity and cytostatic effects on human leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).
Tubulin-Polymerization Inhibitors
Quinoline derivatives have been optimized as novel tubulin-polymerization inhibitors targeting the colchicine site, showing high cytotoxic activity and substantial inhibition of tubulin assembly. These compounds have the potential for development as antitumor agents (Wang et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
(6-methylquinolin-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-4-5-11-9(10(8)7-12)3-2-6-13-11/h2-6H,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUOIPDMFNVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-5-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

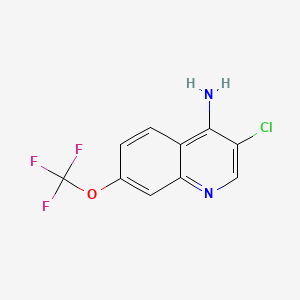

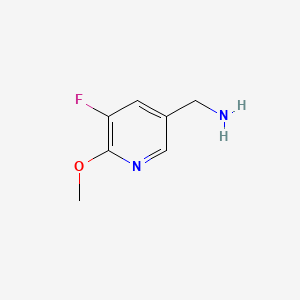
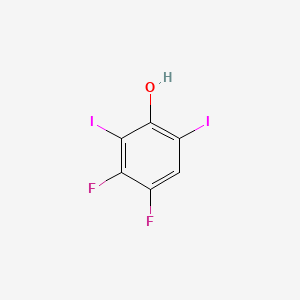
![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)
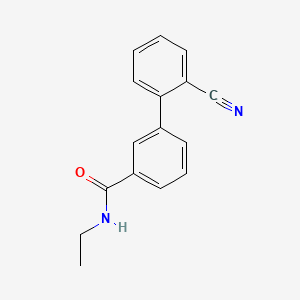
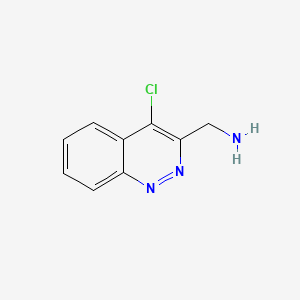
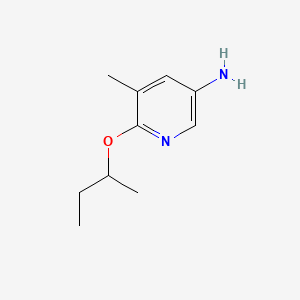

![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)
